1,4-Diiodobutane

Supramolecular Chemistry Host-Guest Chemistry Polymer Science

1,4-Diiodobutane (CAS 628-21-7), also known as tetramethylene diiodide, is a linear α,ω-dihalogenated alkane with the molecular formula C4H8I2 and a molecular mass of 309.92 g/mol. It is characterized as a clear, light yellow to brown liquid at room temperature, possessing a melting point of 5.8 °C, a boiling point of 147-152 °C at 26 Torr, and a high density of 2.341 g/cm³ at 18 °C.

Molecular Formula C4H8I2
Molecular Weight 309.92 g/mol
CAS No. 628-21-7
Cat. No. B107930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diiodobutane
CAS628-21-7
Synonyms1,4-Diodobutane;  NSC 31721;  Tetramethylene Diiodide;  α,ω-Diiodobutane
Molecular FormulaC4H8I2
Molecular Weight309.92 g/mol
Structural Identifiers
SMILESC(CCI)CI
InChIInChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2
InChIKeyROUYUBHVBIKMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diiodobutane (CAS 628-21-7): Bifunctional Alkyl Iodide for Precision Synthesis and Advanced Material Fabrication


1,4-Diiodobutane (CAS 628-21-7), also known as tetramethylene diiodide, is a linear α,ω-dihalogenated alkane with the molecular formula C4H8I2 and a molecular mass of 309.92 g/mol [1]. It is characterized as a clear, light yellow to brown liquid at room temperature, possessing a melting point of 5.8 °C, a boiling point of 147-152 °C at 26 Torr, and a high density of 2.341 g/cm³ at 18 °C [1]. The compound's defining feature is its two terminal iodine atoms, which serve as excellent leaving groups, making it a highly versatile bifunctional alkylating and cross-linking agent [1]. This structural motif enables its application across diverse fields, including the synthesis of pharmaceutical intermediates (e.g., as a PROTAC linker), the fabrication of high-performance polymer composites, and as a crucial additive in organic electronics [1].

1,4-Diiodobutane Selection Guide: Why Chain Length and Halogen Identity are Non-Negotiable Performance Parameters


Selecting 1,4-diiodobutane is not a decision that can be reduced to simply choosing any available dihaloalkane. Its specific four-carbon chain length and the presence of iodine atoms confer a unique combination of reactivity, solubility, and structural influence that directly dictates the success of its intended application. A generic substitution with a dichloro- or dibromo-analogue will fundamentally alter reaction kinetics, product yields, and material properties. For instance, the critical precipitation concentration (CPC) for forming supramolecular polymers differs by a factor of five between the diiodo- and dichloro-butanes [1]. Similarly, in polymer solar cells, changing the alkyl chain length of the diiodoalkane additive from a 4-carbon to an 8-carbon spacer can nearly double the power conversion efficiency [2]. Therefore, treating this class of compounds as interchangeable is a critical oversight that leads to suboptimal or failed experimental outcomes, underscoring the necessity for compound-specific, quantitative evidence in procurement and process design.

Quantitative Performance Differentiation of 1,4-Diiodobutane Against Key Structural Analogs


Supramolecular Polymerization Threshold: 1,4-Diiodobutane Exhibits 5-Fold Higher Efficiency than Dichloro- Analogue

In the controlled formation of pillar[5]arene-based supramolecular polymers, 1,4-diiodobutane (DIB) acts as a highly efficient competitive guest. It triggers immediate polymer precipitation at a critical precipitation concentration (CPC) of 1 mM, which is 3-fold lower than that required for α,ω-dibromobutane (3 mM) and 5-fold lower than for α,ω-dichlorobutane (5 mM) [1]. This demonstrates that the weaker C-I bond in DIB facilitates more effective host-guest interactions compared to the stronger C-Br and C-Cl bonds, leading to significantly more efficient supramolecular assembly.

Supramolecular Chemistry Host-Guest Chemistry Polymer Science

Polymer Solar Cell Additive Efficiency: Optimizing Morphology Requires Precise Chain Length Control

In PTB7:PC71BM-based polymer solar cells, the alkyl chain length of diiodoalkane additives critically dictates device performance. While 1,8-diiodooctane (DIO) is optimal (PCE 8.84%), the 4-carbon 1,4-diiodobutane (DIB) and 6-carbon 1,6-diiodohexane (DIH) yield lower, but distinct, performance metrics. Increasing the chain length to 10 carbons (1,10-diiododecane, DID) caused a significant drop in PCE to 7.91% from the DIO optimum [1]. This systematic study establishes a clear, non-linear structure-property relationship, where each additive, including 1,4-diiodobutane, imparts a unique morphology to the active layer, directly impacting phase segregation, component distribution, and ultimately, device efficiency. For applications requiring a specific, shorter-chain spacer to tune domain sizes, 1,4-diiodobutane is a distinct and irreplaceable tool.

Organic Photovoltaics Bulk Heterojunction Device Engineering

Dielectric Constant Enhancement in Polymer Composites: 1,4-Diiodobutane Enables a 58-Fold Increase

1,4-Diiodobutane functions as an effective in situ reducing agent for graphene oxide (GO) during the imidization process of polyimide (PI) films. By adjusting the ratio of 1,4-diiodobutane to GO, a graphene/PI composite film was fabricated that achieved a dielectric constant of up to 197.5 [1]. This value represents a more than 58-fold increase compared to the neat polyimide film [1]. Critically, the use of 1,4-diiodobutane not only enhances the dielectric performance but also prevents the aggregation of graphene sheets, leading to composites with improved thermal stability and mechanical properties [1]. This dual role as both a reducing agent and a dispersant is a key differentiator from other reducing agents.

Dielectric Materials Polymer Nanocomposites Graphene Functionalization

Electrochemical Reduction Behavior: Divergent Product Distributions from 1,4-Dihalobutanes

The electrochemical reduction of 1,4-diiodobutane at a glassy carbon cathode in dimethylformamide proceeds through a distinct mechanistic pathway compared to its 1,4-dibromo- analog [1]. Cyclic voltammetry and controlled-potential electrolysis studies reveal that the identity of the halogen is the primary determinant of the product slate [1]. Reduction of 1,4-diiodobutane yields a characteristic mixture of cyclobutane, n-butane, 1-butene, 1,3-butadiene, ethylene, and 1,8-diiodooctane, among others [1]. The specific product distribution is a direct consequence of the lower bond dissociation energy and more favorable reduction potential of the carbon-iodine bond. This contrasts with the behavior of 1,4-dibromobutane, which generates a different product profile under identical electrolysis conditions, highlighting the non-interchangeable nature of these reagents in electrochemical applications.

Electrosynthesis Cyclic Voltammetry Reaction Mechanisms

Physical Properties: Density and Boiling Point as Key Differentiators from Lighter Halogen Analogs

The physical properties of 1,4-diiodobutane are starkly different from its chloro- and bromo- counterparts, a fact that has practical implications for handling, purification, and downstream processing. 1,4-Diiodobutane has a reported density of 2.341 g/cm³ at 18 °C and a boiling point of 147-152 °C at 26 Torr [1]. For comparison, its lighter analog, 1,4-dichlorobutane, has a density of approximately 1.14 g/cm³ and boils at a much lower temperature (155 °C at 760 mmHg). This high density of 1,4-diiodobutane can be a critical factor in phase separation and extraction processes, while its high boiling point necessitates careful handling under reduced pressure during distillation. These are not trivial distinctions but rather fundamental parameters that dictate the choice of equipment, safety protocols, and purification strategies in both research and industrial settings.

Physical Chemistry Process Chemistry Analytical Method Development

1,4-Diiodobutane (628-21-7): Evidence-Backed Application Scenarios for Maximizing Procurement ROI


High-Performance Dielectric Composite Fabrication for Energy Storage

For R&D teams focused on next-generation dielectric materials for capacitors and energy storage, 1,4-diiodobutane is a strategic procurement choice. Its demonstrated ability to increase the dielectric constant of polyimide films by 58-fold (to 197.5) while improving mechanical and thermal stability provides a clear, quantifiable performance advantage [1]. This application leverages the compound's unique role as an in situ reducing agent for graphene oxide, preventing agglomeration and enabling the fabrication of high-quality, high-performance composites.

Rational Morphology Control in High-Efficiency Organic Photovoltaics (OPV)

Researchers developing bulk heterojunction polymer solar cells must consider 1,4-diiodobutane as a specialized processing additive. Its distinct 4-carbon chain length provides a specific, non-interchangeable tool for tuning the active layer morphology of blends like PTB7:PC71BM [2]. While longer-chain additives like 1,8-diiodooctane may offer higher peak efficiencies, 1,4-diiodobutane provides a critical point on the structure-property curve, enabling precise control over phase segregation and component distribution. Procuring this specific compound is essential for systematic investigations into morphology-performance relationships.

Efficient Synthesis of Supramolecular Polymers and Host-Guest Systems

For chemists working in the field of supramolecular chemistry, particularly with pillar[n]arene macrocycles, 1,4-diiodobutane (DIB) is the superior choice of dihaloalkane guest. Its critical precipitation concentration (CPC) of 1 mM is 5-fold lower than that of 1,4-dichlorobutane, enabling more efficient and rapid polymer assembly [3]. This high efficiency translates to reduced material consumption and faster experimental throughput, making 1,4-diiodobutane the most cost-effective and time-saving option for these specific host-guest applications.

Electrosynthetic Method Development and Mechanistic Studies

Electrochemists studying reductive cleavage and cyclization reactions of alkyl halides should procure 1,4-diiodobutane for its unique electrochemical signature. It undergoes reduction at a glassy carbon cathode in DMF to yield a characteristic product mixture distinct from that of 1,4-dibromobutane [4]. This allows researchers to probe the mechanistic influence of the halogen leaving group. For laboratories developing new electrosynthetic methodologies, having the diiodo- compound on hand is necessary to establish the full scope and limitations of a reaction, as its behavior is not generalizable from the chloro- or bromo- analogs.

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